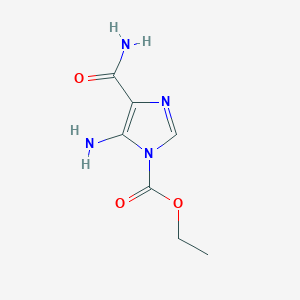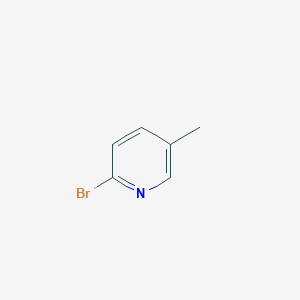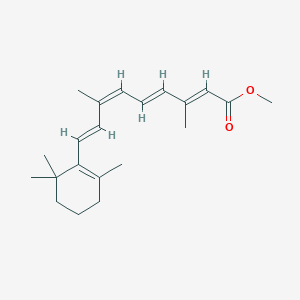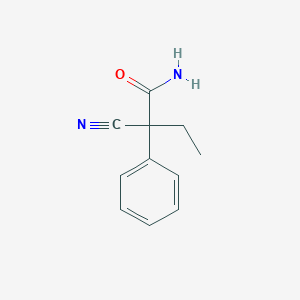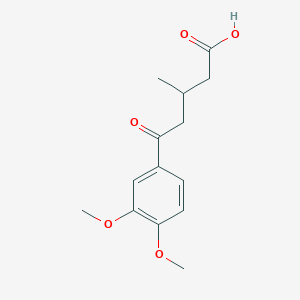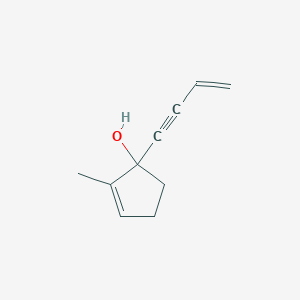
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BMCP, and it has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. BMCP has also been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical And Physiological Effects
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. BMCP has also been shown to inhibit the production of certain cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the immune response.
Advantages And Limitations For Lab Experiments
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has a number of advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using various methods. BMCP is also relatively stable, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol. One of the areas of research is the potential use of this compound in the treatment of inflammatory diseases, such as arthritis. Another area of research is the potential use of BMCP in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been achieved using different methods. One of the most common methods is the Pauson-Khand reaction, which involves the reaction of an alkyne with a diene and a metal catalyst. Another method involves the reaction of a cyclopentadiene with an alkyne in the presence of a palladium catalyst. The synthesis of BMCP has also been achieved using a modified version of the Pauson-Khand reaction, which involves the use of a chiral catalyst.
Scientific Research Applications
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. BMCP has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
110890-55-6 |
|---|---|
Product Name |
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-4-7-10(11)8-5-6-9(10)2/h3,6,11H,1,5,8H2,2H3 |
InChI Key |
JLARFGHAZHMSKC-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1(C#CC=C)O |
Canonical SMILES |
CC1=CCCC1(C#CC=C)O |
synonyms |
2-Cyclopenten-1-ol, 1-(3-buten-1-ynyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



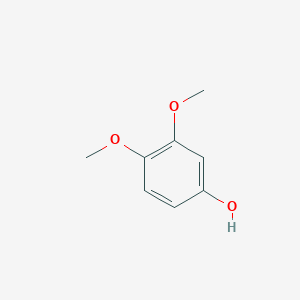
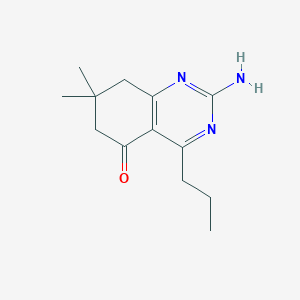
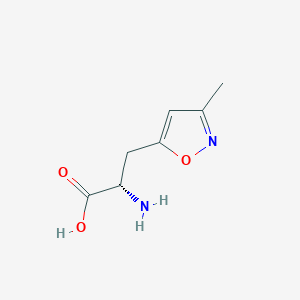
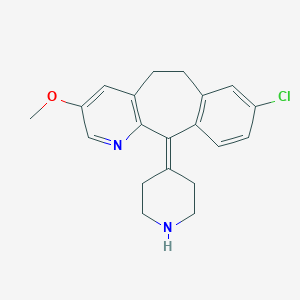
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
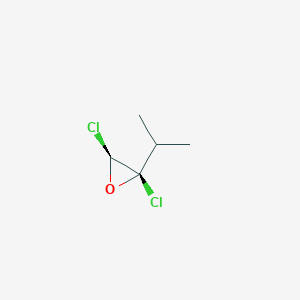
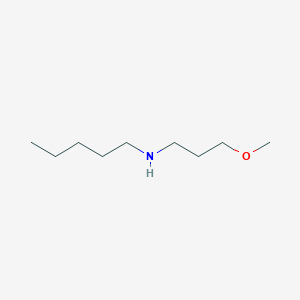
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
